

# Comparative efficacy of DA-302168S versus other oral GLP-1R agonists

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DA-302168S |           |
| Cat. No.:            | B15569558  | Get Quote |

## Oral GLP-1R Agonists: A Comparative Efficacy Review of DA-302168S

The landscape of type 2 diabetes and obesity management is rapidly evolving with the advent of oral glucagon-like peptide-1 receptor (GLP-1R) agonists. These molecules offer a convenient alternative to injectable formulations, potentially improving patient adherence and outcomes. This guide provides a comparative analysis of the efficacy of a novel oral small-molecule GLP-1R agonist, **DA-302168S**, against other prominent oral GLP-1R agonists: semaglutide, orforglipron, and danuglipron. The comparison is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

#### **Comparative Efficacy Data**

The following tables summarize the key efficacy data from clinical trials of **DA-302168S** and other oral GLP-1R agonists. It is important to note that these trials were not head-to-head comparisons and varied in duration, patient populations, and dosages.

Table 1: Comparative Efficacy in Weight Reduction



| Compound                     | Trial Phase           | Patient<br>Population                 | Treatment<br>Duration | Key<br>Findings<br>(Mean<br>Weight<br>Loss)                                                                     | Citation  |
|------------------------------|-----------------------|---------------------------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| DA-302168S                   | Phase Ic              | Overweight/O<br>bese Adults           | 28 days               | -5.67% to<br>-7.26%<br>(dose-<br>dependent)<br>vs2.90% for<br>placebo.                                          | [1][2]    |
| Oral<br>Semaglutide          | PIONEER<br>Program    | Type 2<br>Diabetes                    | 26-52 weeks           | Up to 5 kg reduction.[3] In adults with obesity (without T2D), a 50 mg dose led to significant weight loss. [4] | [3][4]    |
| Orforglipron                 | Phase 3<br>(ATTAIN-1) | Non-diabetic,<br>Obese/Overw<br>eight | 72 weeks              | 7.8% (6mg),<br>9.3% (12mg),<br>and 12.4%<br>(36mg) vs.<br>2.1% for<br>placebo.                                  | [5]       |
| Danuglipron<br>(twice-daily) | Phase 2b              | Obese Adults<br>(without T2D)         | 26-32 weeks           | Placebo-<br>adjusted<br>reductions of<br>-5% to -9.5%<br>at 26 weeks<br>and -8% to<br>-13% at 32<br>weeks.      | [6][7][8] |



Table 2: Comparative Efficacy in Glycemic Control (HbA1c Reduction)

| Compound            | Trial Phase        | Patient<br>Population       | Treatment<br>Duration | Key<br>Findings<br>(HbA1c<br>Reduction)                                                                | Citation   |
|---------------------|--------------------|-----------------------------|-----------------------|--------------------------------------------------------------------------------------------------------|------------|
| DA-302168S          | Phase Ic           | Overweight/O<br>bese Adults | 28 days               | Significant reduction in HbA1c.                                                                        | [1][2]     |
| Oral<br>Semaglutide | PIONEER<br>Program | Type 2<br>Diabetes          | 26-52 weeks           | Up to a mean 1.5% reduction.[3] Superior reductions vs. placebo, sitagliptin, and liraglutide.[9] [10] | [3][9][10] |
| Orforglipron        | ACHIEVE-2<br>& 3   | Type 2<br>Diabetes          | 40 weeks              | Superior to dapagliflozin and oral semaglutide.                                                        | [11]       |
| Danuglipron         | Phase 2a           | Type 2<br>Diabetes          | Not Specified         | Robust<br>declines in<br>HbA1c.                                                                        | [8]        |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

### DA-302168S: Phase I Study



- Study Design: A three-part, randomized, double-blind, placebo-controlled, first-in-human study.[1]
  - Phase Ia (Single Ascending Dose SAD): Healthy adults received single doses from 2.5 mg to 50 mg.[1]
  - Phase Ib (Multiple Ascending Dose MAD): Healthy adults received multiple doses for 28 days.[1]
  - Phase Ic (MAD): Overweight/obese adults received weekly-titrated doses from 7.5 mg to 30 mg once daily for 28 days.[1]
- Primary Endpoints: Safety and tolerability.[1]
- Secondary Endpoints: Pharmacokinetics (PK) and pharmacodynamics (PD), including changes in body weight and metabolic parameters.[1]

#### **Oral Semaglutide: PIONEER Program**

- Study Design: A series of Phase 3a clinical trials (PIONEER 1-8) with varying designs, including placebo-controlled and active-comparator trials.[3][10]
- Patient Population: Adults with type 2 diabetes at various stages of the disease and with different background medications.[3]
- Intervention: Oral semaglutide at doses of 3 mg, 7 mg, and 14 mg once daily.[9][12]
- Comparators: Placebo, empagliflozin, sitagliptin, and liraglutide.[9][10]
- Primary Endpoint: Change in HbA1c from baseline.[12]
- Key Secondary Endpoints: Change in body weight.[12]

#### **Orforglipron: ATTAIN-1 Trial**

Study Design: A Phase 3, randomized, placebo-controlled trial.[5]



- Patient Population: 3,127 non-diabetic adults with obesity or overweight with obesity-related complications.[5]
- Intervention: Once-daily oral orforglipron at doses of 6 mg, 12 mg, or 36 mg.[5]
- Comparator: Placebo.[5]
- Duration: 72 weeks.[5]
- Primary Endpoint: Percent change in body weight from baseline.[5]

#### Danuglipron: Phase 2b Study (NCT04707313)

- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.[6][13]
- Patient Population: Adults with obesity and without type 2 diabetes.[6][13]
- Intervention: Twice-daily oral danuglipron, with doses escalated to 40-200 mg.[13]
- Comparator: Placebo.[13]
- Duration: 26 or 32 weeks.[13]
- Primary Endpoint: Change in body weight from baseline.[6][13]
- Note: The twice-daily formulation of danuglipron will not be advanced into Phase 3 studies due to high discontinuation rates. A once-daily formulation is under investigation.[6][14]

#### Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.





Click to download full resolution via product page

**GLP-1** Receptor Signaling Pathway





Click to download full resolution via product page

Generalized Clinical Trial Workflow



#### **Summary and Future Outlook**

**DA-302168S** has demonstrated promising early-phase results, with significant dose-dependent weight loss over a short duration.[1][2] Its efficacy will need to be further confirmed in larger, longer-term Phase 2 and 3 trials to fully understand its potential in comparison to established and other emerging oral GLP-1R agonists.

Oral semaglutide is a well-established treatment with a robust body of evidence from the PIONEER program demonstrating significant efficacy in both glycemic control and weight management.[3] Orforglipron has also shown impressive weight loss in its Phase 3 trial, positioning it as a strong future competitor.[5] The development of a once-daily formulation of danuglipron will be crucial for its future prospects.[14]

The field of oral GLP-1R agonists is dynamic, with each molecule possessing a unique profile. The choice of agent will likely depend on a variety of factors including individual patient characteristics, efficacy, tolerability, and long-term safety data. Continued research and head-to-head comparative trials will be essential to delineate the specific advantages of each of these promising therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I study of the oral GLP-1 receptor agonist DA-302168S: Safety, pharmacokinetics, and pharmacodynamics in healthy and overweight/obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Oral Semaglutide Available Evidence: A New Era of Management of Diabetes with Peptide in a Pill Form PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Oral GLP-1 Drug Orforglipron Promotes Substantial Weight Loss in Clinical Trial | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]







- 6. Pfizer Announces Topline Phase 2b Results of Oral GLP-1R Agonist, Danuglipron, in Adults with Obesity | Pfizer [pfizer.com]
- 7. Danuglipron for Obesity · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. biopharmaboardroom.com [biopharmaboardroom.com]
- 9. Clinical development of oral semaglutide for the treatment of type 2 diabetes mellitus: focusing on early phase clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Lilly's oral GLP-1, orforglipron, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Efficacy and safety of danuglipron (PF-06882961) in adults with obesity: A randomized, placebo-controlled, dose-ranging phase 2b study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- To cite this document: BenchChem. [Comparative efficacy of DA-302168S versus other oral GLP-1R agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569558#comparative-efficacy-of-da-302168s-versus-other-oral-glp-1r-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com